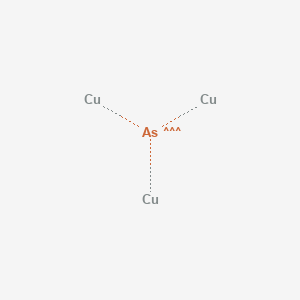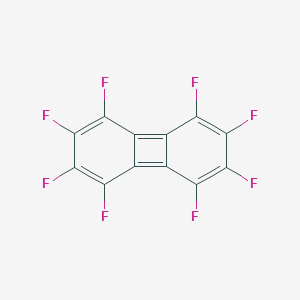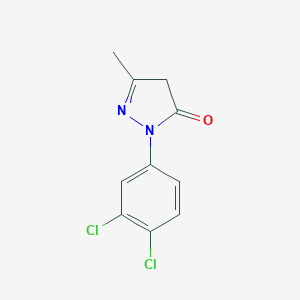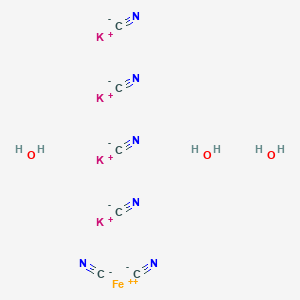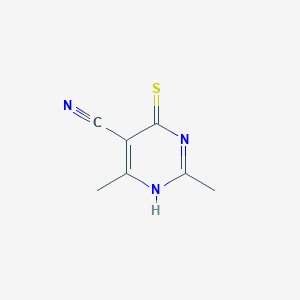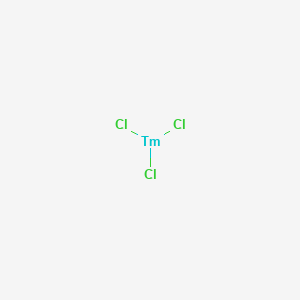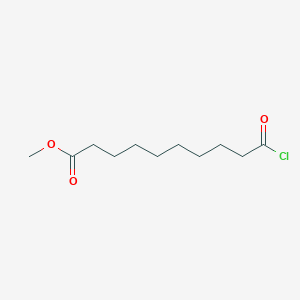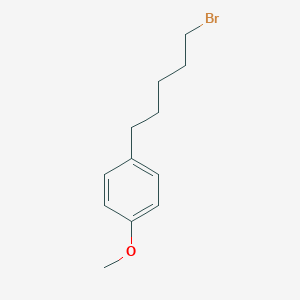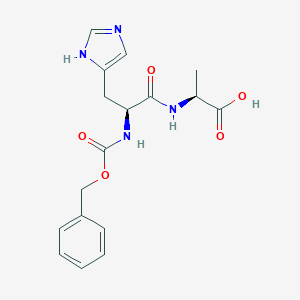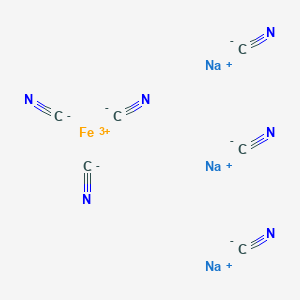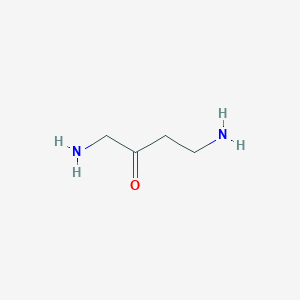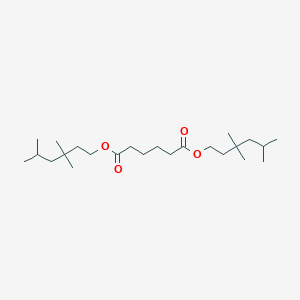
Bis(3,3,5-trimethylhexyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,3,5-trimethylhexyl) hexanedioate, also known as DOA, is a type of plasticizer commonly used in the production of polyvinyl chloride (PVC) products. DOA is a clear, colorless liquid with a faint odor and is widely used in industries such as construction, automotive, and packaging.
Wirkmechanismus
Bis(3,3,5-trimethylhexyl) hexanedioate acts as a plasticizer by increasing the free volume of the PVC matrix, thus reducing the intermolecular forces between the polymer chains. This results in increased flexibility and improved mechanical properties of the PVC product.
Biochemische Und Physiologische Effekte
Bis(3,3,5-trimethylhexyl) hexanedioate has been shown to have low toxicity and is considered safe for use in food packaging and medical applications. However, some studies have reported potential adverse effects on reproductive and developmental health.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(3,3,5-trimethylhexyl) hexanedioate is a versatile plasticizer that can be used in a wide range of applications. It has good compatibility with PVC and other polymers, and its low volatility makes it suitable for use in high-temperature applications. However, Bis(3,3,5-trimethylhexyl) hexanedioate has limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
1. Development of new plasticizers with improved properties and lower toxicity.
2. Investigation of the potential health effects of Bis(3,3,5-trimethylhexyl) hexanedioate and other plasticizers.
3. Optimization of the synthesis and purification of Bis(3,3,5-trimethylhexyl) hexanedioate.
4. Development of new applications for Bis(3,3,5-trimethylhexyl) hexanedioate in fields such as biomedicine and electronics.
5. Investigation of the environmental impact of Bis(3,3,5-trimethylhexyl) hexanedioate and other plasticizers.
Synthesemethoden
Bis(3,3,5-trimethylhexyl) hexanedioate is synthesized by esterification of hexanedioic acid with 3,3,5-trimethylhexanol. The reaction is catalyzed by an acid catalyst, and the resulting Bis(3,3,5-trimethylhexyl) hexanedioate is purified by distillation.
Wissenschaftliche Forschungsanwendungen
Bis(3,3,5-trimethylhexyl) hexanedioate has been extensively studied for its use as a plasticizer in PVC products. It has been reported to improve the flexibility, durability, and resistance to heat and cold of PVC products. Bis(3,3,5-trimethylhexyl) hexanedioate is also used as a lubricant in metalworking and as a solvent in various applications.
Eigenschaften
CAS-Nummer |
13007-41-5 |
|---|---|
Produktname |
Bis(3,3,5-trimethylhexyl) hexanedioate |
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
bis(3,3,5-trimethylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-19(2)17-23(5,6)13-15-27-21(25)11-9-10-12-22(26)28-16-14-24(7,8)18-20(3)4/h19-20H,9-18H2,1-8H3 |
InChI-Schlüssel |
BVDJZDODWHVXPA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
Kanonische SMILES |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
Synonyme |
Adipic acid bis(3,3,5-trimethylhexyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



